molecular formula C28H28Cl3N3O B12760119 4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride CAS No. 174657-59-1

4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride

Cat. No.: B12760119
CAS No.: 174657-59-1
M. Wt: 528.9 g/mol
InChI Key: ICTCSVOKPFHOGA-UHFFFAOYSA-N
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Description

4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of benzimidazole N-oxides, while reduction can yield the corresponding amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications .

Biological Activity

The compound 4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride is a novel pyrrolo[1,2-a]benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[1,2-a]benzimidazole core with a morpholine substituent. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that pyrrolo[1,2-a]benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In studies involving human leukemia cell lines (K562, U937, HL60), the compound demonstrated moderate antiproliferative activity. The IC50 values were comparable to established anticancer agents, indicating potential effectiveness in treating leukemia .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. This is supported by assays that show increased levels of pro-apoptotic markers and decreased viability in treated cells.

Neuropharmacological Effects

Additionally, some derivatives of pyrrolo[1,2-a]benzimidazole have been studied for their effects on central nervous system (CNS) pathways:

  • Dopamine Antagonism : Preliminary studies suggest that certain derivatives exhibit dopamine antagonist properties in animal models. These findings indicate potential applications in treating disorders such as schizophrenia or Parkinson's disease .

Study 1: Antileukemic Activity

In a controlled study, a series of pyrrolo[1,2-a]benzimidazole derivatives were synthesized and tested for antileukemic activity using the MTS assay. The results showed:

CompoundCell LineIC50 (µM)
Compound AK56215 ± 3
Compound BU93720 ± 5
Compound CHL6018 ± 4

These results indicate that the synthesized compounds possess significant cytotoxicity against leukemia cell lines, with Compound A being the most effective .

Study 2: Neuropharmacological Evaluation

A separate investigation evaluated the central effects of morpholine-containing derivatives on mouse models. The study employed behavioral assays to assess locomotion and response to dopaminergic stimuli:

CompoundDose (mg/kg)Effect
Compound D5Decreased locomotion
Compound E10Increased resistance to apomorphine-induced climbing behavior

These findings suggest that certain derivatives may modulate dopaminergic activity, providing insights into their potential use in neuropharmacology .

Properties

CAS No.

174657-59-1

Molecular Formula

C28H28Cl3N3O

Molecular Weight

528.9 g/mol

IUPAC Name

4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride

InChI

InChI=1S/C28H26ClN3O.2ClH/c29-23-12-10-21(11-13-23)24-20-32-26-9-5-4-8-25(26)31(15-14-30-16-18-33-19-17-30)28(32)27(24)22-6-2-1-3-7-22;;/h1-13,20H,14-19H2;2*1H

InChI Key

ICTCSVOKPFHOGA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N4C2=C(C(=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6.Cl.Cl

Origin of Product

United States

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